

A Comparative Analysis of the AC915 and Other Leading Industrial Accelerometers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the precise measurement of vibration and acceleration is critical for a wide range of applications, from ensuring the stability of sensitive equipment to monitoring manufacturing processes. This guide provides an objective comparison of the **AC915** industrial accelerometer with other prominent alternatives on the market. The performance of each accelerometer is evaluated based on key specifications and supported by standardized experimental protocols.

Performance Specifications: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the CTC **AC915** and its competitors, providing a clear overview for easy comparison.

Feature	CTC AC915	Hansford Sensors HS-100I	PCB Piezotronic s 320C33	Wilcoxon 786A	Emerson A0760GP
Sensitivity	100 mV/g	100 mV/g	100 mV/g	100 mV/g	100 mV/g
Frequency Response (±3dB)	0.5 - 15,000 Hz[1]	0.8 - 15,000 Hz[2][3]	1 - 4,000 Hz (±5%)[4]	0.5 - 14,000 Hz[5]	0.5 - 10,000 Hz[6][7]
Dynamic Range	± 50 g, peak[1]	Not specified	±50 g pk[4]	80 g peak[5]	±50 g[6][7]
Spectral Noise @ 10 Hz	30 µg/√Hz[1]	Not specified	Not specified	10 µg/√Hz[5]	Not specified
Spectral Noise @ 100 Hz	19 µg/√Hz[1]	Not specified	Not specified	5 µg/√Hz[5]	Not specified
Spectral Noise @ 1000 Hz	15 µg/√Hz[1]	Not specified	Not specified	5 µg/√Hz[5]	Not specified
Temperature Range	-40 to 121°C[1][8]	See certification details	Not specified	-55 to 120°C[5]	-54 to 121°C[7][9]
Sensing Element	PZT Ceramic[1]	PZT/Compression[2][3]	Quartz[4]	PZT, shear[5]	Ceramic / Shear[9]
Hazardous Area Approvals	CSA/ATEX[1][8]	ATEX, USA, South African, Australian[2][3]	No	Certified versions available[5]	CSA and ATEX approvals available[10]

Experimental Protocols

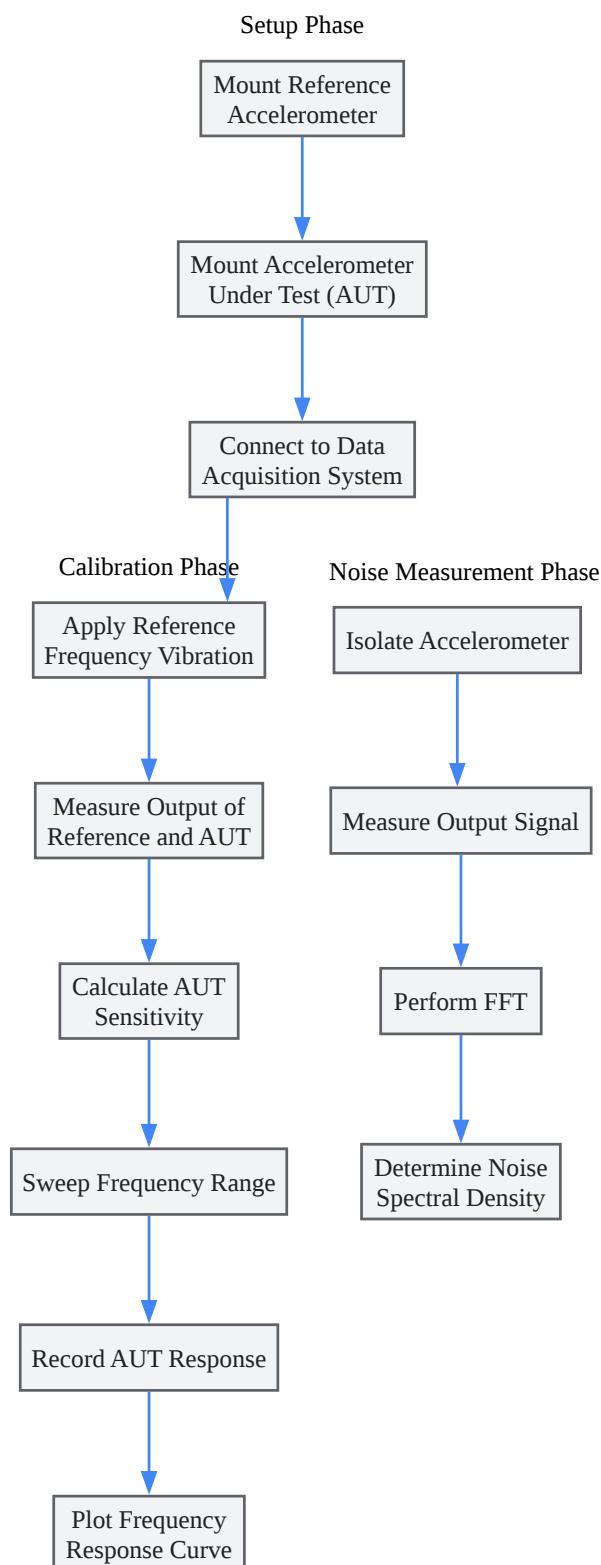
To ensure a fair and objective comparison, the performance data presented in this guide is based on standardized testing methodologies. The following protocols outline the procedures for evaluating key accelerometer parameters.

Sensitivity and Frequency Response Calibration (Based on ISO 16063-21)[4][8][9][11][12]

The primary method for calibrating the sensitivity and frequency response of industrial accelerometers is the back-to-back comparison method, as detailed in the ISO 16063-21 standard.[4][8][9][11][12]

- Setup:
 - A reference accelerometer with a valid, traceable calibration is mounted on a vibration shaker.
 - The accelerometer under test (AUT) is then mounted directly to the reference accelerometer.
 - The shaker is driven by a signal generator capable of producing sinusoidal vibrations at various frequencies and amplitudes.
 - The outputs of both the reference accelerometer and the AUT are connected to a data acquisition system.
- Procedure:
 - A sinusoidal vibration is applied at a reference frequency (typically 100 Hz or 159.2 Hz).
 - The output voltage of both the reference accelerometer and the AUT is measured.
 - The sensitivity of the AUT is calculated by comparing its output to the known sensitivity of the reference accelerometer.
 - To determine the frequency response, the frequency of the vibration is swept across the desired range (e.g., 10 Hz to 10 kHz) while maintaining a constant acceleration amplitude.

- The output of the AUT is recorded at various frequency points and compared to its output at the reference frequency. The deviation is then plotted to create the frequency response curve.


Noise Floor Measurement

The spectral noise of an accelerometer is a measure of its inherent electrical noise, which determines the lowest acceleration level it can detect.

- Setup:
 - The accelerometer is placed in a vibration-isolated, electrically shielded environment to minimize external interference.
 - The accelerometer is powered on and allowed to stabilize.
 - The output of the accelerometer is connected to a spectrum analyzer.
- Procedure:
 - The output signal is recorded over a period of time.
 - A Fast Fourier Transform (FFT) is performed on the recorded signal to determine the noise power spectral density.
 - The noise density is typically expressed in $\mu\text{g}/\sqrt{\text{Hz}}$ at specific frequencies (e.g., 10 Hz, 100 Hz, 1000 Hz).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the calibration of an industrial accelerometer using the comparison method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for accelerometer calibration and noise measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vibration Testing Basics: Methods and Applications | Neural Concept [neuralconcept.com]
- 2. Vibration Testing Methods Explained | Team Corporation [teamcorporation.com]
- 3. Calibration of Industrial Accelerometers | PCB Piezotronics [pcb.com]
- 4. Discussing ISO 16063 [modalshop.com]
- 5. Vibration Test: Meaning, Standards & Procedure [testronixinstruments.com]
- 6. f3lix-tutorial.com [f3lix-tutorial.com]
- 7. Accelerometer Calibration Frequency Response [modalshop.com]
- 8. ISO 16063-21 Vibration Calibration via Reference [modalshop.com]
- 9. atslab.com [atslab.com]
- 10. Frequency Characteristic Measurement of High-G Accelerometers Based on Down-Step Response | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. certbetter.com [certbetter.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [A Comparative Analysis of the AC915 and Other Leading Industrial Accelerometers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555702#ac915-performance-comparison-with-other-industrial-accelerometers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com